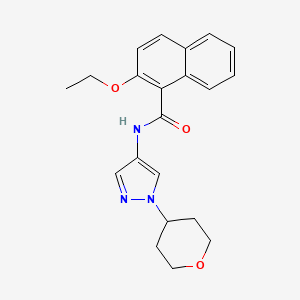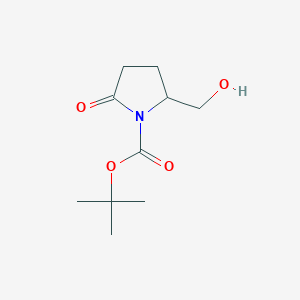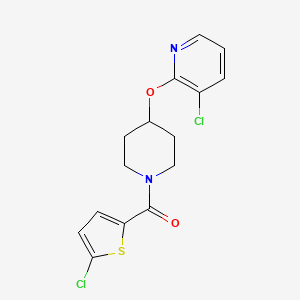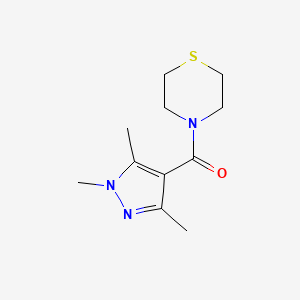![molecular formula C12H10FNO4S B2845394 3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide CAS No. 2137791-20-7](/img/structure/B2845394.png)
3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FMT or FMTOD and belongs to the class of oxazoles.
Wirkmechanismus
The mechanism of action of FMTOD is not fully understood. However, studies have shown that FMTOD inhibits the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. FMTOD also inhibits the production of inflammatory cytokines, which are involved in the development of various diseases.
Biochemical and Physiological Effects:
FMTOD has been found to have various biochemical and physiological effects. Studies have shown that FMTOD inhibits the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. FMTOD also inhibits the production of inflammatory cytokines, which are involved in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
FMTOD has several advantages for lab experiments. It is a relatively simple and efficient compound to synthesize, making it readily available for research. FMTOD also has potential therapeutic properties, making it a promising compound for further research. However, FMTOD has limitations as well. The mechanism of action of FMTOD is not fully understood, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on FMTOD. Further studies are needed to understand the mechanism of action of FMTOD, which will help in developing its potential therapeutic applications. Studies are also needed to determine the optimal dosage and administration of FMTOD for different diseases. Additionally, studies are needed to determine the long-term effects of FMTOD on the human body.
Conclusion:
In conclusion, FMTOD is a promising compound for scientific research. Its potential therapeutic properties make it a suitable candidate for further research. The synthesis method of FMTOD is relatively simple and efficient, making it readily available for research. However, further studies are needed to understand the mechanism of action of FMTOD and its potential therapeutic applications.
Synthesemethoden
The synthesis of FMTOD involves the reaction of 3-fluoro-4-methoxyaniline and 2,3-dichlorothiophene in the presence of a base, followed by oxidation using hydrogen peroxide. The resulting compound is then treated with a reducing agent to obtain FMTOD. The synthesis method of FMTOD is relatively simple and efficient, making it a suitable compound for further research.
Wissenschaftliche Forschungsanwendungen
FMTOD has been found to have potential therapeutic properties, making it a promising compound for scientific research. Studies have shown that FMTOD has anti-inflammatory, anti-cancer, and anti-bacterial properties. FMTOD has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S/c1-17-9-3-2-7(6-8(9)13)11-12-10(18-14-11)4-5-19(12,15)16/h2-6,10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLCIGHOTIJCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(C=CS3(=O)=O)ON2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid dihydrochloride](/img/structure/B2845311.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2845316.png)

![2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2845322.png)


![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutyl]amine](/img/structure/B2845325.png)
![1-Prop-2-enyl-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2845326.png)


![methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2845329.png)
![Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2845331.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2845332.png)